molecular formula C9H11ClN2O3 B184934 ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate CAS No. 263553-80-6

ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B184934
CAS No.: 263553-80-6
M. Wt: 230.65 g/mol
InChI Key: NNCHLZCPHSGERF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The formyl group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound being studied.

Comparison with Similar Compounds

Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives, such as:

Biological Activity

Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative with significant potential in medicinal chemistry. This compound is characterized by its molecular formula C9H11ClN2O3C_9H_{11}ClN_2O_3 and a molecular weight of 230.65 g/mol. The biological activity of this compound has been the subject of various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This method allows for the formation of the desired compound while maintaining its structural integrity.

Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation : The formyl group can be oxidized to a carboxylic acid.
  • Reduction : The formyl group can be reduced to a hydroxymethyl group.
  • Substitution : The chlorine atom can be substituted with nucleophiles like amines or thiols.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer activity. Studies have shown that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, derivatives have been reported to exert antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Case Studies

  • In Vitro Studies : In one study, derivatives of pyrazole demonstrated significant cytotoxicity against several human cancer cell lines, with IC50 values indicating potent activity. These findings suggest that modifications in the pyrazole structure can enhance biological efficacy against specific cancer types .
  • In Vivo Studies : Animal models have shown that certain pyrazole derivatives possess antitumor activity, leading to decreased tumor size and improved survival rates in treated subjects. These results support further exploration into their therapeutic potential .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known for their ability to inhibit bacterial growth and have been tested against various pathogens. The mechanism often involves interference with bacterial enzymes or metabolic pathways .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored in preclinical studies, where it exhibited the ability to reduce inflammation markers in vitro. This activity may be attributed to its interaction with specific inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with molecular targets such as enzymes and receptors involved in cancer progression and inflammation. The presence of the formyl group and the pyrazole ring enhances binding affinity to these targets, modulating various biological pathways effectively .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other pyrazole derivatives:

Compound NameStructure VariationsBiological Activity
Ethyl 2-(5-chloro-4-formyl-3-methylpyrazol-1-yl)acetateMethyl group at position 3Anticancer, antimicrobial
Ethyl 2-(5-chloro-4-formyl-3-phenylpyrazol-1-yl)acetatePhenyl group instead of methylEnhanced reactivity and potential anticancer effects

Properties

IUPAC Name

ethyl 2-(5-chloro-4-formyl-3-methylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c1-3-15-8(14)4-12-9(10)7(5-13)6(2)11-12/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCHLZCPHSGERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353302
Record name ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263553-80-6
Record name ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DMF (2.01 mL) was cooled to 0° C. and phosphorus oxychloride (5.67 mL, 60.8 mmol) was added dropwise. This reaction mixture was warmed to room temperature, and then ethyl(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetate (1.60 g, 8.69 mmol) was added slowly, and then the mixture was stirred at 110° C. for 3.5 hours. After the reaction was completed, the mixture was poured into ice water, a 5N aqueous solution of sodium hydroxide and sodium hydrogencarbonate were added to the mixture for neutralization. The extraction with ethyl acetate was carried out, the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The mixture was filtered to obtain filtrate, and the solvent was distilled off under reduced pressure to yield a solid, and the obtained solid was washed with n-heptane/diisopropyl ether mixture (1:1), and dried to obtain the title compound 1.28 g (5.55 mmol).
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